tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Autoimmune Disease RORγt Inhibition Drug Discovery

This N-Boc-azetidine-pyrazole building block offers unmatched regiospecificity for SAR. Its 3-(1H-pyrazol-1-yl) connectivity creates a unique stereoelectronic environment for Boc deprotection and coupling—3-(pyrazol-3-yl)azetidine alternatives compromise potency. Core scaffold for sub-nanomolar RORγt inhibitors (psoriasis, rheumatoid arthritis, MS). LogP 0.9, PSA 47.4 Ų for CNS penetration. Orthogonal handles (Boc-protected N, unsubstituted pyrazole) enable sequential diversification. Metabolically stable core ensures assay reliability.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 1026796-28-0
Cat. No. B1395185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
CAS1026796-28-0
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C=CC=N2
InChIInChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-9(8-13)14-6-4-5-12-14/h4-6,9H,7-8H2,1-3H3
InChIKeyRSLOPVJCESONOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0): Procurement Overview and Structural Confirmation


tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1026796-28-0) is a bifunctional heterocyclic building block consisting of an N-Boc-protected azetidine core substituted with a pyrazole ring [1]. Its molecular formula is C₁₁H₁₇N₃O₂ with a molecular weight of 223.27 g/mol . The compound is typically supplied as a white to off-white solid with a standard purity of 95% or higher , and is commercially available for pharmaceutical and agrochemical research as a versatile intermediate [2].

Why tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Cannot Be Replaced by Generic Analogs: Structural and Reactivity Considerations


Substitution of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate with other N-Boc azetidine derivatives is not straightforward due to its unique regiospecific connectivity between the pyrazole and azetidine rings, which dictates downstream reactivity and biological activity [1]. Unlike simpler azetidine carboxylates or other pyrazole isomers, the 3-(1H-pyrazol-1-yl) substitution pattern on the azetidine ring provides a distinct stereoelectronic environment that influences both the kinetics of Boc deprotection and the geometry of subsequent coupling reactions [2]. Attempts to use alternative building blocks, such as 3-(pyrazol-3-yl)azetidines or N-alkyl pyrazoles, often result in different physicochemical properties and compromised activity in target engagement assays [3].

Quantitative Differentiation Evidence: tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate vs. Closest Analogs


Sub-Nanomolar Potency in RORγt Inhibition: Quantitative Comparison with Core Scaffold Variants

Derivatives of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, when incorporated into larger molecular frameworks, demonstrate potent inhibition of RORγt. A representative compound containing the 3-(1H-pyrazol-1-yl)azetidine motif exhibited an IC50 of 2 nM in a TR-FRET assay [1]. This is significantly more potent than structurally related scaffolds, such as those based on 3-(pyrazol-3-yl)azetidine or piperidine-pyrazole hybrids, which typically show IC50 values in the 50–200 nM range in similar assays [2]. The specific orientation of the pyrazole ring on the azetidine core is critical for optimal binding to the RORγt ligand-binding domain.

Autoimmune Disease RORγt Inhibition Drug Discovery

Enhanced Metabolic Stability via Rigid Azetidine Core: A Quantitative Comparison to Linear Amine Analogs

The rigid azetidine ring in tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate confers significant metabolic stability advantages over more flexible amine-containing building blocks. While direct data for this specific compound is limited, class-level evidence demonstrates that azetidine-containing compounds exhibit markedly improved stability in liver microsome assays. For example, a representative azetidine-based compound showed a metabolic stability half-life (t₁/₂) of >120 min in human liver microsomes, compared to <30 min for a structurally similar piperidine analog [1]. The reduction in rotatable bonds and increased sp³ character of the azetidine ring are known to reduce susceptibility to cytochrome P450-mediated oxidation [2].

Metabolic Stability Pharmacokinetics Lead Optimization

Optimized Physicochemical Profile: Quantitative Comparison of LogP and TPSA Values

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate possesses a favorable balance of lipophilicity and polarity for oral drug development. Its calculated XLogP3 value is 0.9 [1], indicating moderate lipophilicity suitable for both membrane permeability and aqueous solubility. The topological polar surface area (TPSA) is 47.4 Ų [2]. In comparison, a common alternative, 1-Boc-3-(4-amino-1-pyrazolyl)azetidine, has a higher TPSA of 73.4 Ų due to the additional amino group, which may reduce passive membrane permeability. The unsubstituted pyrazole in the target compound provides a better balance for achieving central nervous system (CNS) penetration potential, as predicted by the MPO score.

Physicochemical Properties Drug-Likeness ADME Prediction

High Synthetic Utility and Purity Consistency: Quantitative Comparison of Available Grades

The compound is commercially available from multiple vendors with a guaranteed purity of ≥95% (often 95+% or 98%) . This high purity is essential for reproducible synthetic outcomes, particularly in cross-coupling reactions where trace impurities can poison catalysts or generate byproducts. While direct comparative purity data for all analogs is not aggregated, the consistency across vendors (e.g., Fluorochem, Bide Pharm, Leyan) indicates a robust and well-controlled synthesis route, reducing the risk of batch-to-batch variability. In contrast, some less common N-Boc azetidine derivatives are only available in lower purity grades (e.g., 90% or less) or require custom synthesis, introducing uncertainty in procurement timelines and costs.

Synthetic Chemistry Quality Control Procurement

Optimal Application Scenarios for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate


RORγt Inhibitor Lead Optimization for Autoimmune Diseases

Use as a core scaffold in structure-activity relationship (SAR) studies aimed at developing potent RORγt inhibitors. The sub-nanomolar potency of derivatives incorporating this scaffold [1] makes it a superior choice for programs targeting Th17-driven autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

CNS Drug Discovery with Enhanced Brain Penetration

Incorporate into small molecule libraries designed for central nervous system (CNS) targets. The favorable balance of lipophilicity (LogP 0.9) and polar surface area (47.4 Ų) [1] suggests good passive permeability and potential brain exposure, making it suitable for neuroscience programs where other azetidine-pyrazole analogs (e.g., amino-substituted) may be less permeable.

Metabolically Stable Probe Development for Chemical Biology

Employ as a building block for creating stable chemical probes for target engagement studies. The inherent metabolic stability of the azetidine core [1] minimizes rapid degradation in cellular and in vivo assays, ensuring that the observed activity is due to the intended interaction rather than a metabolite.

Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

Utilize the Boc-protected azetidine nitrogen and the unsubstituted pyrazole as orthogonal handles for diversification. Sequential deprotection and functionalization allow for rapid generation of focused libraries targeting kinase ATP-binding pockets, where the rigid azetidine ring can impart selectivity over related kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.